1-(4-Methoxyphenyl)acetoneoxime chemical structure properties
1-(4-Methoxyphenyl)acetoneoxime chemical structure properties
Executive Summary
1-(4-Methoxyphenyl)propan-2-one oxime (also known as p-methoxybenzyl methyl ketoxime) is a critical nitrogenous intermediate in the synthesis of phenethylamine derivatives. While structurally simple, its importance lies in its role as a divergent precursor: it can be reduced to form primary amines (such as the sympathomimetic agent Hydroxyamphetamine or the controlled substance PMA) or rearranged via the Beckmann protocol to form N-substituted amides.
This guide provides a comprehensive technical analysis of the oxime’s physicochemical properties, synthetic kinetics, stereochemical challenges (E/Z isomerism), and analytical fingerprints (NMR/MS), designed for researchers in medicinal chemistry and forensic toxicology.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound is a ketoxime derivative of the substituted phenylacetone, 1-(4-methoxyphenyl)propan-2-one. It typically exists as a crystalline solid, contrasting with its liquid ketone precursor.
Table 1: Physicochemical Data
| Property | Specification |
| IUPAC Name | (E/Z)-N-(1-(4-methoxyphenyl)propan-2-ylidene)hydroxylamine |
| Common Name | p-Methoxybenzyl methyl ketoxime |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Precursor CAS | 122-84-9 (Ketone: 1-(4-Methoxyphenyl)propan-2-one) |
| Physical State | Crystalline Solid (White to off-white) |
| Solubility | Soluble in EtOH, MeOH, CHCl₃; poorly soluble in H₂O |
| Melting Point | Typically 70–85 °C (dependent on E/Z ratio and purity) |
Synthesis & Stereochemistry
Synthetic Pathway
The standard synthesis involves the condensation of 1-(4-methoxyphenyl)propan-2-one with hydroxylamine hydrochloride in the presence of a base (sodium acetate or sodium hydroxide) to buffer the HCl byproduct. This reaction is reversible but is driven to completion by the precipitation of the oxime or removal of water.
Stereochemical Isomerism (E/Z)
Unlike symmetrical ketones, 1-(4-methoxyphenyl)propan-2-one is unsymmetrical. This results in the formation of two geometric isomers:
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E-isomer (Anti): The hydroxyl group is anti to the sterically bulkier 4-methoxybenzyl group. This is generally the thermodynamic product.
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Z-isomer (Syn): The hydroxyl group is syn to the 4-methoxybenzyl group.
The ratio of E:Z isomers affects subsequent reactions, particularly the Beckmann rearrangement, which is stereospecific.
Figure 1: Synthesis and Isomerization Mechanism
Caption: Condensation of ketone with hydroxylamine yields a mixture of E/Z isomers, with the E-isomer typically favored due to steric repulsion between the oxime hydroxyl and the benzyl methylene.
Analytical Profiling
Accurate identification requires distinguishing the oxime from its ketone precursor and potential rearrangement products.
Nuclear Magnetic Resonance (¹H NMR)
The oxime functionality induces a distinct chemical shift in the alpha-protons compared to the ketone.
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Solvent: CDCl₃, 400 MHz.
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Aromatic Region: Two doublets (AA'BB' system) at δ 6.85 and δ 7.15 ppm (J ≈ 8.5 Hz), characteristic of the p-methoxy substitution.
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Methoxy Group: Singlet at δ 3.79 ppm .
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Benzylic CH₂: Singlet (or split due to isomerism) at δ 3.45–3.60 ppm . Note: This is upfield from the ketone's CH₂ (δ 3.65) due to the change in hybridization anisotropy.
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Methyl Group: Singlet at δ 1.75–1.85 ppm .
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N-OH Proton: Broad singlet at δ 8.5–10.0 ppm (concentration dependent, D₂O exchangeable).
Mass Spectrometry (GC-MS)
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Molecular Ion (M⁺): m/z 179.
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Base Peak: Often m/z 121 (methoxybenzyl cation) or m/z 136.
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Fragmentation: Loss of OH (M-17) and loss of methyl radical are common pathways. The McLafferty rearrangement is less prominent than in the ketone due to the nitrogen presence.
Reactivity Profile
The oxime serves as a "chemical switch," directing the synthesis toward either amines (reduction) or amides (rearrangement).
Beckmann Rearrangement
Treatment with acid catalysts (e.g., PCl₅, SOCl₂, H₂SO₄) induces the Beckmann rearrangement.
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Migratory Aptitude: The group anti to the hydroxyl group migrates.
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Major Pathway: Migration of the 4-methoxybenzyl group (secondary/aryl character > methyl) is electronically favored, yielding N-(4-methoxybenzyl)acetamide .
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Minor Pathway: Migration of the methyl group yields N-methyl-2-(4-methoxyphenyl)acetamide .
Reduction to Amines
Reduction of the C=N bond is the primary route to phenethylamines in drug development.
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Reagents: Lithium Aluminum Hydride (LAH), Sodium/Ethanol, or Catalytic Hydrogenation (H₂/Pd-C).
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Product: 1-(4-Methoxyphenyl)propan-2-amine .
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Context: This amine is known as PMA (para-methoxyamphetamine) or MTA. In legitimate pharmaceutical research, it is a precursor to Hydroxyamphetamine (via O-demethylation), used diagnostically for Horner's syndrome.
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Figure 2: Divergent Reaction Pathways
Caption: Acidic conditions trigger rearrangement to amides, while reducing agents convert the oxime to the primary amine.
Safety & Regulatory Considerations
Precursor Status
While the oxime itself is not always explicitly scheduled in every jurisdiction, it is a direct, one-step precursor to 4-Methoxyamphetamine (PMA) , a Schedule I controlled substance in the US and many other nations.
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Forensic Relevance: The presence of this oxime in biological or seized samples is a specific marker for the "leuckart-style" or oxime-reduction synthesis of PMA.
Handling & Stability
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Thermal Instability: Oximes can undergo violent decomposition at high temperatures, especially in the presence of strong acids (Beckmann conditions).
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Toxicology: Data is limited, but p-methoxy compounds can exhibit serotonergic activity. Handle as a potential irritant and sensitizer.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31231, 1-(4-Methoxyphenyl)propan-2-one. Retrieved from [Link]
- Nadendla, R. R. (2005).Principles of Organic Medicinal Chemistry. New Age International. (Describes synthesis of Hydroxyamphetamine via p-methoxybenzyl methyl ketoxime).
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Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]
